

Val-Tyr CAS number and molecular weight

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Compound of Interest

Compound Name: Val-Tyr

Cat. No.: B3024434

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An In-depth Technical Guide to Valyl-Tyrosine (Val-Tyr)

This technical guide provides a comprehensive overview of the dipeptide Valyl-Tyrosine (**Val-Tyr**), focusing on its physicochemical properties, its role as a potential inhibitor of the NF- κ B signaling pathway, and relevant experimental protocols for researchers and drug development professionals.

Core Physicochemical Data

Val-Tyr is a dipeptide composed of the amino acids valine and tyrosine. Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	3061-91-4	[1]
Molecular Weight	280.32 g/mol	[1]
Molecular Formula	C ₁₄ H ₂₀ N ₂ O ₄	[1]

Biological Activity and Mechanism of Action

Val-Tyr has been identified as a potential inhibitor of I κ B kinase α (IKK α), a key enzyme in the nuclear factor-kappa B (NF- κ B) signaling pathway.[1] The NF- κ B pathway is a critical regulator of inflammatory responses, and its overactivation is implicated in various inflammatory diseases and cancers.[1]

The canonical NF- κ B signaling cascade is initiated by stimuli such as lipopolysaccharide (LPS). This leads to the activation of the IKK complex, which consists of the catalytic subunits IKK α and IKK β , and the regulatory subunit NEMO. The activated IKK complex, primarily through IKK β , phosphorylates the inhibitory protein I κ B α . This phosphorylation event targets I κ B α for ubiquitination and subsequent proteasomal degradation. The degradation of I κ B α releases the NF- κ B dimer (typically p65/p50), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Val-Tyr, as a potential IKK α inhibitor, is suggested to interfere with this pathway. While IKK β is the primary kinase for I κ B α in the canonical pathway, IKK α also plays a role. By inhibiting IKK α , **Val-Tyr** may contribute to the suppression of NF- κ B activation, thereby reducing the expression of inflammatory mediators.

A computational study involving molecular docking and dynamics simulations has suggested that Valyl-Tyrosine exhibits a strong and stable binding affinity to the active site of IKK α (PDB ID: 5EBZ), supporting its potential as an inhibitor.

Key Signaling Pathway

The following diagram illustrates the canonical NF- κ B signaling pathway and the putative point of intervention for **Val-Tyr**.



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Canonical NF- κ B signaling pathway and inhibition by **Val-Tyr**.

Experimental Protocols

The following are standard experimental protocols that can be employed to investigate the inhibitory effect of **Val-Tyr** on the NF- κ B pathway, particularly in a cellular model of inflammation such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Cell Culture and Treatment

- **Cell Line:** RAW 264.7 murine macrophage cells are a commonly used model for studying inflammation.
- **Culture Conditions:** Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- **Treatment:** Seed the RAW 264.7 cells in appropriate culture plates (e.g., 6-well or 96-well) and allow them to adhere overnight. Pre-treat the cells with varying concentrations of **Val-Tyr** for a specified period (e.g., 1-2 hours) before stimulating with an inflammatory agent like LPS (e.g., 1 µg/mL) for the desired duration.

Western Blot Analysis for NF- κ B Pathway Proteins

This protocol is used to determine the levels of key phosphorylated proteins in the NF- κ B pathway.

- **Cell Lysis:** After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the cell lysates using a BCA protein assay kit.
- **Electrophoresis and Transfer:** Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

- **Antibody Incubation:** Incubate the membrane with primary antibodies against phospho-p65 NF- κ B, phospho-I κ B α , total p65, total I κ B α , and a loading control (e.g., GAPDH or β -actin) overnight at 4°C.
- **Secondary Antibody and Detection:** Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the production of nitric oxide, a pro-inflammatory mediator whose synthesis is regulated by NF- κ B.

- **Sample Collection:** After treating the cells in a 96-well plate as described in 4.1, collect the cell culture supernatant.
- **Griess Reaction:** In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
- **Measurement:** Incubate the plate at room temperature for 10-15 minutes and measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

Conclusion

Val-Tyr is a dipeptide with the potential to modulate inflammatory responses through the inhibition of the NF- κ B signaling pathway, likely via interaction with IKK α . The experimental protocols outlined in this guide provide a framework for researchers to further investigate and validate the anti-inflammatory properties of **Val-Tyr** in relevant cellular models. Such studies are crucial for the potential development of **Val-Tyr** as a therapeutic agent in inflammatory diseases.

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References

- 1. Investigating Natural Product Inhibitors of IKK α : Insights from Integrative In Silico and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
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